REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:9]1(=[O:15])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10]1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.Cl[C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1>CC([O-])=O.CC([O-])=O.[Pd+2].C1COCC1>[F:44][C:41]1[CH:42]=[CH:43][C:38]([CH:10]2[C:11](=[O:14])[CH2:12][CH2:13][C:9]2=[O:15])=[CH:39][CH:40]=1 |f:0.1.2.3,7.8.9|
|
Name
|
K3PO4
|
Quantity
|
17.31 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CC1)=O)=O
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
91.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
30.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The sides of the reaction vessel were washed with an additional 10 mL of THF
|
Type
|
CUSTOM
|
Details
|
the vessel purged 3 times with vacuum and nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
ADDITION
|
Details
|
diluted with 150 mL of water
|
Type
|
DISTILLATION
|
Details
|
The resulting homogeneous mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C
|
Type
|
CUSTOM
|
Details
|
was obtained (10.6 mL)
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The wet cake was washed with 40 mL of water, 40 mL of toluene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C. for 24 h
|
Duration
|
24 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |